molecular formula C16H17N3O4 B5825420 N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine

N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine

Cat. No.: B5825420
M. Wt: 315.32 g/mol
InChI Key: GTTBMSVQMJSIOH-UHFFFAOYSA-N
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Description

N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine is a complex organic compound characterized by its unique structure, which includes a nitro-substituted benzodioxole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine typically involves multiple steps, starting with the preparation of the benzodioxole ring system. One common method involves the nitration of 1,3-benzodioxole to introduce the nitro group at the 6-position. This is followed by the alkylation of the nitrobenzodioxole with an appropriate alkylating agent to introduce the N-methyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.

Scientific Research Applications

N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzodioxole and pyridine moieties can interact with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Shares the benzodioxole ring but differs in the functional groups attached.

    4-Fluoro-2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline: Contains a similar nitrobenzodioxole structure but with different substituents.

Uniqueness

N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine is unique due to the combination of its nitrobenzodioxole and pyridine moieties, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-18(7-5-13-4-2-3-6-17-13)10-12-8-15-16(23-11-22-15)9-14(12)19(20)21/h2-4,6,8-9H,5,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBMSVQMJSIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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